molecular formula C23H26N8O2S B6582654 8-(4-benzylpiperazin-1-yl)-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 850914-39-5

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6582654
CAS No.: 850914-39-5
M. Wt: 478.6 g/mol
InChI Key: LONDNHXLGAGDDX-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative characterized by substitutions at the 3-, 7-, and 8-positions of the purine core. The 8-position features a 4-benzylpiperazine group, which is known to enhance binding affinity to adenosine receptors and modulate pharmacokinetic properties. The 3-methyl group contributes to metabolic stability by reducing oxidation susceptibility.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O2S/c1-28-19-18(20(32)27-23(28)33)31(14-15-34-21-24-8-5-9-25-21)22(26-19)30-12-10-29(11-13-30)16-17-6-3-2-4-7-17/h2-9H,10-16H2,1H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONDNHXLGAGDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Substituents Biological Activity Reference
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Target Compound) 3-methyl, 7-(pyrimidin-2-ylsulfanylethyl), 8-(4-benzylpiperazin-1-yl) Theoretical PDE inhibition, adenosine receptor modulation (inferred from substituents)
8-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione 1,3-dimethyl, 7-(3-methylbutyl), 8-(4-furoylpiperazin-1-ylmethyl) Unknown; structural focus on furoyl group for solubility
7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound 8) 1,3-dimethyl, 7-(piperazinyl acetyl with dichlorophenyl), 8-unsubstituted Potent vasodilator (PDE3 inhibition); superior to Cilostazol
1-Alkyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6-dione (Scheme 33 derivative) 1-alkyl, 3-methyl, 8-piperazin-1-yl Synthetic precursor; no explicit activity data

Key Observations

In contrast, Compound 8 (from ) uses a piperazinyl acetyl chain with a dichlorophenyl group, which significantly improved vasodilatory activity due to electron-withdrawing effects .

8-Position Modifications :

  • The target compound ’s 4-benzylpiperazine may improve blood-brain barrier penetration compared to the furoylpiperazine in ’s compound , which likely prioritizes solubility via the polar furan ring .

Biological Activity Trends :

  • Electron-withdrawing groups (e.g., dichlorophenyl in Compound 8) correlate with enhanced PDE3 inhibition, suggesting the target compound ’s pyrimidinylsulfanyl group could similarly augment activity .
  • Methyl groups at the 3-position (common across all analogues) are critical for metabolic stability, reducing hepatic clearance .

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